molecular formula C10H9BrClNO3S B2837527 N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide CAS No. 2411244-09-0

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide

Katalognummer B2837527
CAS-Nummer: 2411244-09-0
Molekulargewicht: 338.6
InChI-Schlüssel: UVTVOUGQHSSXHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-CI and has been synthesized using various methods.

Wirkmechanismus

BTA-CI exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. BTA-CI inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
BTA-CI has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. BTA-CI has also been shown to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

BTA-CI is a potent inhibitor of HDACs and has shown promising results in preclinical studies. However, its efficacy in clinical trials is yet to be established. BTA-CI has low toxicity and can be easily synthesized in the laboratory. However, its solubility in water is limited, which may pose challenges in its use in vivo.

Zukünftige Richtungen

There are several future directions for the study of BTA-CI. One possible direction is the development of BTA-CI analogs with improved solubility and efficacy. Another direction is the investigation of the potential of BTA-CI in combination with other anticancer agents. Furthermore, the use of BTA-CI in the treatment of other diseases, such as viral infections and inflammatory disorders, can also be explored.

Synthesemethoden

The synthesis of BTA-CI involves the reaction of 6-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophene with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

BTA-CI has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties. BTA-CI has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name

N-(7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c11-9-7(13-8(14)5-12)2-1-6-3-4-17(15,16)10(6)9/h1-2H,3-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVOUGQHSSXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.